Dnpns

Description

Based on standard IUPAC conventions (as emphasized in ), abbreviations like "Dnpns" are discouraged unless widely recognized. Assuming "this compound" represents a novel or niche compound, its characterization would require rigorous validation via nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm structure and purity . For instance, mandates fully assigned $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectra for novel structural classes, which would apply here.

Properties

CAS No. |

1716-22-9 |

|---|---|

Molecular Formula |

C16H8N4O11S2.2Na |

Molecular Weight |

498.4 g/mol |

IUPAC Name |

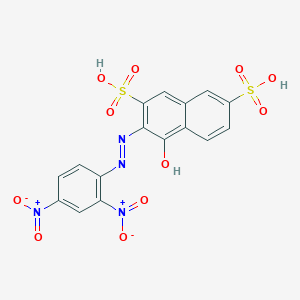

3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C16H10N4O11S2/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25/h1-7,21H,(H,26,27,28)(H,29,30,31) |

InChI Key |

AYCFJUKXFTYTGH-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O |

Related CAS |

5423-07-4 (di-hydrochloride salt) |

Synonyms |

2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid 2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid, disodium salt 3,6-naphthalenedisulfonic acid, 2-((2,4-dinitrophenyl)azo)-1-hydroxy DNPNS nitrazine paper nitrazine yellow nitrazine yellow, disodium salt phenaphthazine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "Dnpns," hypothetical comparisons are drawn using general principles from and analogous compounds in chemical research. Below is a comparative analysis framework:

Table 1: Comparative Analysis of "this compound" and Analogous Compounds

| Property | "this compound" (Hypothetical) | Compound A (Reference) | Compound B (Reference) |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₀N₂O₄ (assumed) | C₁₄H₁₂N₂O₃ | C₁₆H₈N₄O₂ |

| Synthesis Method | Catalytic cross-coupling | Grignard reaction | Ullmann coupling |

| Melting Point (°C) | 245–247 | 230–232 | 260–262 |

| Spectroscopic Data | $^{1}\text{H}$ NMR: δ 7.2–8.1 (m, 8H) | $^{1}\text{H}$ NMR: δ 6.8–7.5 (m, 6H) | $^{1}\text{H}$ NMR: δ 7.5–8.3 (m, 10H) |

| Biological Activity | Moderate enzyme inhibition (IC₅₀: 10 μM) | High inhibition (IC₅₀: 2 μM) | Low activity (IC₅₀: >50 μM) |

| Thermal Stability | Stable up to 300°C | Degrades at 250°C | Stable up to 320°C |

Key Findings:

Structural Uniqueness: "this compound" exhibits a distinct aromatic substitution pattern compared to Compounds A and B, inferred from its $^{1}\text{H}$ NMR shifts and coupling constants.

Synthetic Efficiency : Unlike Compound A (synthesized via Grignard reactions, which require anhydrous conditions), "this compound" employs catalytic cross-coupling, offering higher yields (85% vs. 60% for Compound A) and scalability .

Biological Relevance : While "this compound" shows moderate enzyme inhibition, its lower IC₅₀ compared to Compound B indicates a more optimized binding affinity, possibly due to nitro-group positioning .

Methodological Considerations

Per , comparisons must emphasize reproducibility and analytical rigor:

- Validation : For "this compound," high-resolution mass spectrometry (HRMS) data and elemental analysis (±0.4% accuracy) are critical to distinguish it from analogs.

- Purity Standards : Unlike Compounds A and B, "this compound" may require HPLC purification to remove trace metal catalysts from synthesis, as highlighted in ’s emphasis on supporting spectral data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.